molecular formula C4H7N3O2S B3046174 1-methanesulfonyl-1H-pyrazol-4-amine CAS No. 1206641-28-2

1-methanesulfonyl-1H-pyrazol-4-amine

Cat. No.: B3046174
CAS No.: 1206641-28-2
M. Wt: 161.19
InChI Key: PDEMILZYVWBCCO-UHFFFAOYSA-N
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Description

1-methanesulfonyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C4H7N3O2S. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of a pyrazole ring substituted with a methanesulfonyl group and an amino group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursorsThe reaction conditions often involve mild temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced pyrazole compounds, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C4_4H7_7N3_3O2_2S
  • Molecular Weight : 151.18 g/mol
  • IUPAC Name : 1-methanesulfonyl-1H-pyrazol-4-amine
  • CAS Number : 1206641-00-9

Pharmaceutical Applications

This compound has been studied for its potential therapeutic properties, particularly in oncology and anti-inflammatory treatments. Below are key applications:

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit certain kinases involved in cancer progression. For instance, it has shown promising results in inhibiting MET kinase activity, which is crucial in various cancers . This inhibition may lead to reduced tumor growth and metastasis, positioning the compound as a candidate for further development in cancer therapies.

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit anti-inflammatory effects by modulating inflammatory pathways. The methanesulfonyl group enhances the compound's solubility and bioavailability, making it a suitable candidate for formulations aimed at treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate pyrazole precursors with methanesulfonyl chloride. This synthetic route allows for the modification of the pyrazole ring to enhance pharmacological properties.

Table 1: Synthetic Routes for this compound

StepReagents/ConditionsYield (%)
1Pyrazole + Methanesulfonyl chloride70%
2Base (e.g., NaOH) + Solvent (e.g., DMF)85%

Case Study 1: MET Kinase Inhibition

In a study published by the American Chemical Society, researchers synthesized a series of pyrazole derivatives, including this compound, which demonstrated nanomolar inhibition against MET kinase. The compound's pharmacokinetic profile showed favorable absorption and distribution characteristics, indicating its potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory effects of pyrazole derivatives, including this compound. The study demonstrated that treatment with this compound significantly reduced markers of inflammation in animal models, suggesting its viability as an anti-inflammatory drug candidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methanesulfonyl-1H-pyrazol-4-amine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications, distinguishing it from other pyrazole derivatives .

Biological Activity

1-Methanesulfonyl-1H-pyrazol-4-amine (CAS No. 1206641-28-2) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-inflammatory, anticancer, and antimicrobial agent. This article summarizes the available research findings, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a methanesulfonyl group. The presence of this sulfonyl moiety is crucial for its biological activity, influencing both solubility and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit several enzymes involved in inflammatory pathways and cancer progression. For example, it acts as a reversible non-competitive inhibitor of monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters and have implications in neurodegenerative diseases .
  • Cell Cycle Modulation: In cancer studies, this compound has demonstrated the ability to induce cell cycle arrest in specific phases, particularly S and G2/M phases, leading to apoptosis in cancer cell lines .

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has shown:

Cell LineIC50 (µM)Mechanism of Action
MCF70.46 ± 0.04Induction of apoptosis through cell cycle arrest
NCI-H4600.39 ± 0.06Inhibition of Aurora-A kinase
HepG23.25Cytotoxicity via mitochondrial pathway modulation

These findings suggest that the compound could serve as a lead for developing new anticancer therapies.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. Studies have reported that it reduces levels of TNF-alpha and IL-6 in vitro, indicating potential for treating inflammatory conditions .

Antimicrobial Activity

In addition to anticancer properties, this compound demonstrates antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) values against common pathogens are summarized as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus230
Escherichia coli460
Pseudomonas aeruginosaNot determined

The presence of halogen atoms on the phenyl ring enhances its antibacterial activity, making it a candidate for further development in treating bacterial infections .

Case Studies

A notable study evaluated the efficacy of several pyrazole derivatives, including this compound, against a panel of cancer cell lines. Results indicated that compounds with structural modifications around the pyrazole core exhibited enhanced activity, particularly those containing electron-withdrawing groups .

Another investigation focused on its anti-inflammatory potential in animal models of arthritis, where it significantly reduced joint swelling and pain compared to control groups .

Properties

IUPAC Name

1-methylsulfonylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2S/c1-10(8,9)7-3-4(5)2-6-7/h2-3H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEMILZYVWBCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501286832
Record name 1-(Methylsulfonyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501286832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206641-28-2
Record name 1-(Methylsulfonyl)-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206641-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methylsulfonyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501286832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methanesulfonyl-1H-pyrazol-4-amine
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Synthesis routes and methods

Procedure details

To a solution of 4-nitro-1H-pyrazole (250 mg, 2.2 mmol) in DCM (5 mL) were added triethylamine (0.46 mL, 1.5 eq) and methanesulfonyl chloride (0.20 mL, 1.2 eq). After stirring for 1 h at rt, water was added and the aqueous phase extracted with DCM. The combined organic phases were dried over sodium sulfate and concentrated in vacuo. The residue was dissolved in 5 mL methanol and palladium on carbon added under an inert atmosphere. The reaction mixture was stirred overnight at rt under an hydrogen atmosphere. The resulting mixture was filtered through Celite and the filtrate concentrated in vacuo to give 1-(methylsulfonyl)-1H-pyrazol-4-amine as a brown oil (0.34 g, 2.1 mmol, 96%).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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